

2-Chloro-N6-furfuryladenine CAS number and molecular properties

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Compound of Interest

Compound Name: 2-Chloro-N6-furfuryladenine

Cat. No.: B2411766

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2-Chloro-N6-furfuryladenine: A Technical Guide for Researchers

CAS Number: 101862-47-9

This technical guide provides an in-depth overview of **2-Chloro-N6-furfuryladenine**, a purine derivative with significant biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its molecular properties, synthesis, and biological functions, with a focus on its roles as a cytokinin and a potential anticancer agent.

Molecular Properties

2-Chloro-N6-furfuryladenine is a synthetic derivative of adenine, characterized by a chlorine atom at the C2 position and a furfuryl group at the N6 position of the purine ring. These substitutions contribute to its distinct chemical and biological properties.

Property	Value	Reference
CAS Number	101862-47-9	[1] [2]
Molecular Formula	C10H8CIN5O	[1] [2]
Molecular Weight	249.66 g/mol	[1] [2]
Melting Point	241-242 °C	[1]
Appearance	White to off-white solid	[2]
Solubility	Soluble in DMSO	[3]

Synthesis

The synthesis of **2-Chloro-N6-furfuryladenine** can be achieved through the nucleophilic substitution of 2,6-dichloropurine with furfurylamine.

Experimental Protocol: Synthesis of 2-Chloro-N6-furfuryladenine

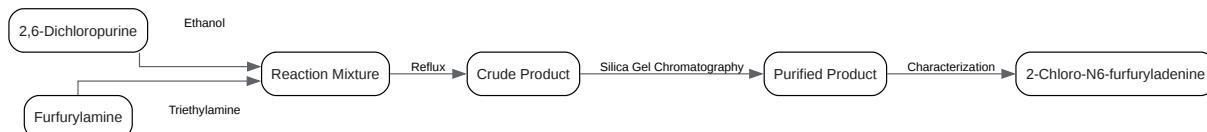
Materials:

- 2,6-dichloropurine
- Furfurylamine
- Triethylamine (or another suitable base)
- Anhydrous ethanol (or another suitable solvent)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

- In a round-bottom flask, dissolve 2,6-dichloropurine in anhydrous ethanol.

- Add an equimolar amount of furfurylamine to the solution.
- Add an excess of triethylamine to the reaction mixture to act as a base and scavenge the HCl produced.
- Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate **2-Chloro-N6-furfuryladenine**.
- Characterize the final product by NMR spectroscopy, mass spectrometry, and melting point analysis.



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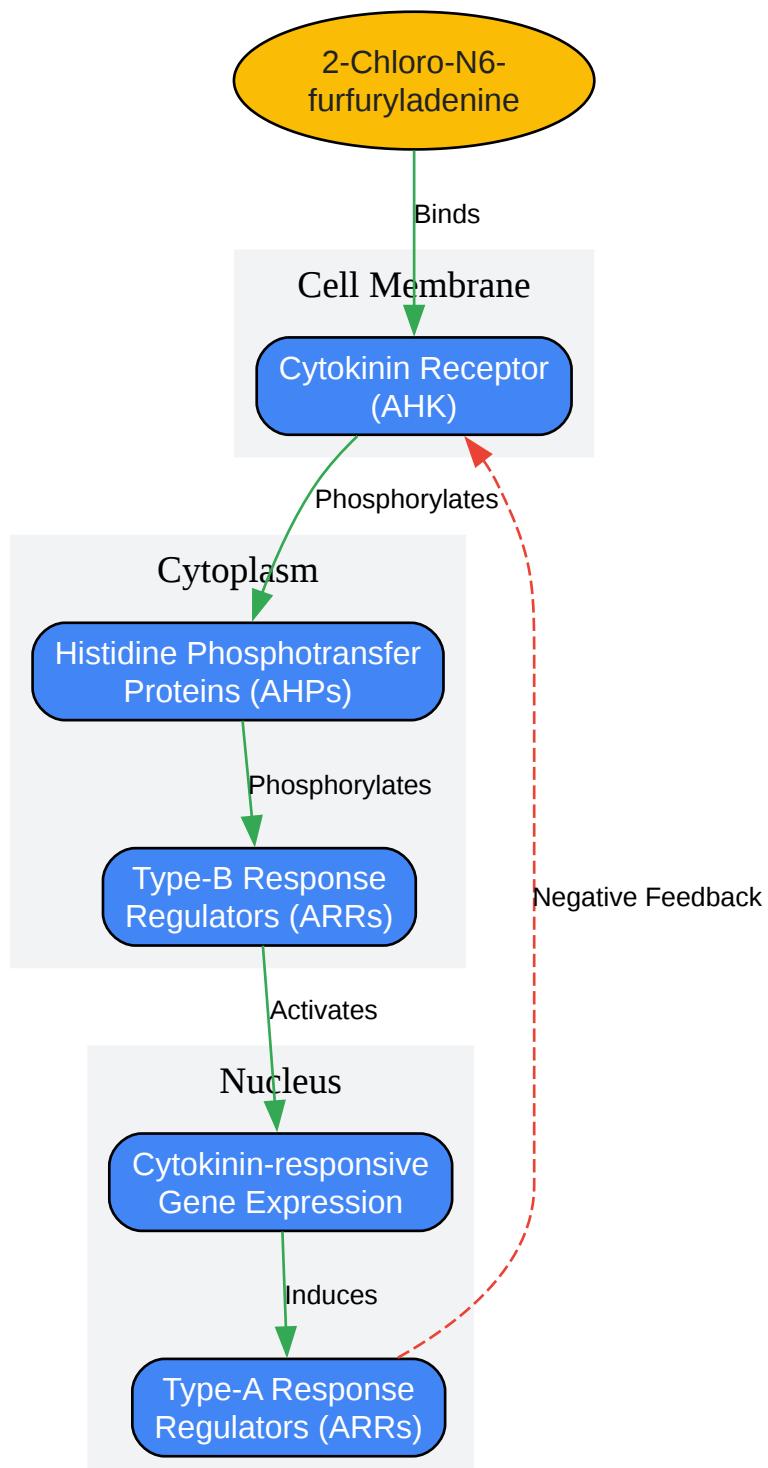
Caption: Synthetic workflow for **2-Chloro-N6-furfuryladenine**.

Biological Activity and Signaling Pathways

2-Chloro-N6-furfuryladenine exhibits dual biological activities, functioning as a cytokinin in plants and demonstrating anticancer properties in mammalian cells.

Cytokinin Activity

As a derivative of kinetin, **2-Chloro-N6-furfuryladenine** is expected to participate in cytokinin signaling pathways in plants, which are crucial for regulating cell division, growth, and development.^[4] The general cytokinin signaling cascade involves a multi-step phosphorelay system.



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Caption: Generalized cytokinin signaling pathway in plants.[5][6]

Anticancer Activity

2-Chloro-N6-furfuryladenine and its related compounds have shown promise as anticancer agents by inducing apoptosis in various cancer cell lines.[7][8] The mechanism of action is believed to involve the intrinsic, or mitochondrial, pathway of apoptosis.

Cell Viability Assay (MTT Assay):

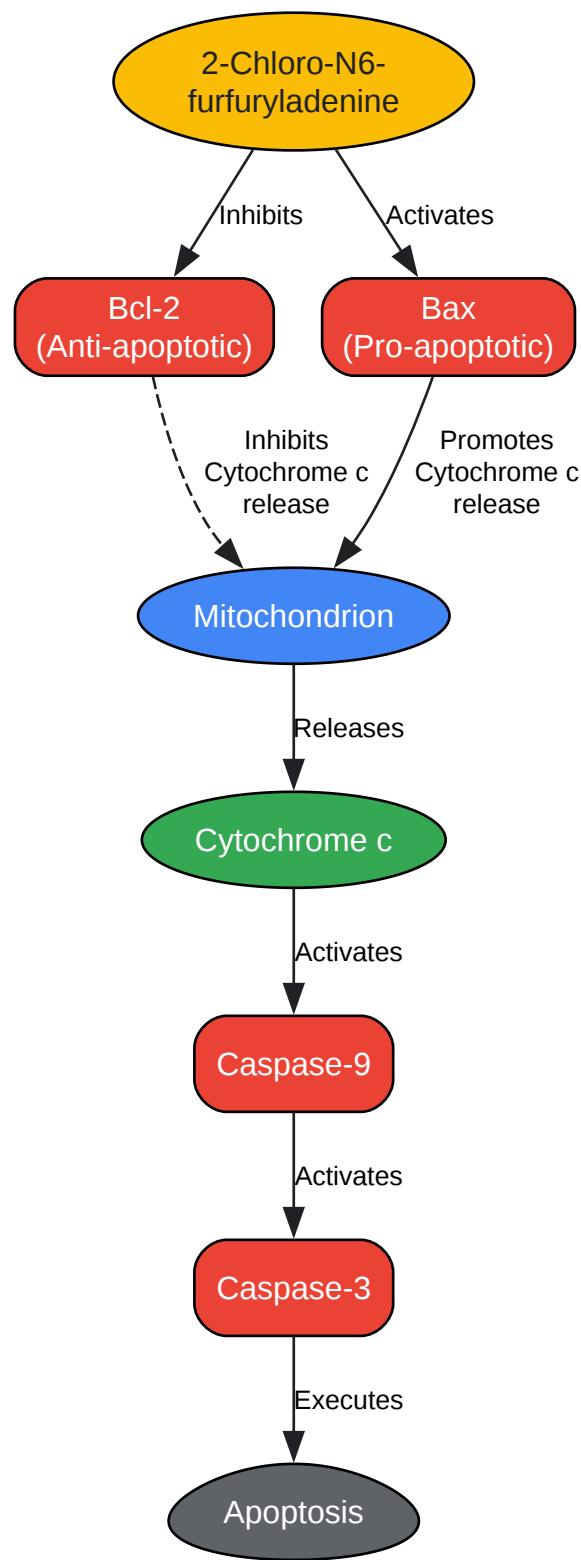
- Seed cancer cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **2-Chloro-N6-furfuryladenine** for 24, 48, or 72 hours.
- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

- Treat cancer cells with **2-Chloro-N6-furfuryladenine** for the desired time.
- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
- Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Western Blot Analysis for Apoptotic Proteins:

- Treat cells with **2-Chloro-N6-furyladenine** and prepare cell lysates.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate it with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3).
- Incubate with a corresponding secondary antibody.
- Detect the protein bands using an appropriate detection system to assess changes in protein expression.[\[9\]](#)



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